molecular formula C6H9ClF2 B2722845 2-Chloro-1,1-difluorocyclohexane CAS No. 86660-40-4

2-Chloro-1,1-difluorocyclohexane

Cat. No.: B2722845
CAS No.: 86660-40-4
M. Wt: 154.58
InChI Key: NBLOIUSLEWOOKM-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluorocyclohexane is an organic compound with the molecular formula C6H9ClF2 It is a disubstituted cyclohexane, where the cyclohexane ring is substituted with a chlorine atom and two fluorine atoms at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-difluorocyclohexane can be achieved through several methods. One common approach involves the halogenation of cyclohexane derivatives. For instance, starting with cyclohexane, a series of halogenation reactions can introduce chlorine and fluorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as chlorine gas (Cl2) and hydrogen fluoride (HF) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the activation of catalysts, gas-phase reactions, and separation of the desired product from by-products using techniques like distillation and condensation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluorocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions can produce cyclohexanone derivatives .

Scientific Research Applications

2-Chloro-1,1-difluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1,1-difluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichlorocyclohexane
  • 1,1-Difluorocyclohexane
  • 2-Chloro-1,1-difluoroethane

Uniqueness

2-Chloro-1,1-difluorocyclohexane is unique due to the specific arrangement of chlorine and fluorine atoms on the cyclohexane ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, compared to its analogs .

Biological Activity

2-Chloro-1,1-difluorocyclohexane (C6H9ClF2) is an organic compound characterized by a cyclohexane ring substituted with one chlorine atom and two fluorine atoms. This unique substitution pattern imparts distinct chemical properties, making it an area of interest for various biological and chemical applications.

The biological activity of this compound primarily involves its interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, which can lead to the inhibition of specific enzymes or modulation of receptor activity. This mechanism can result in significant changes in cellular processes, which is crucial for its application in biological research.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. In one study, it was shown to inhibit the activity of certain cytochrome P450 enzymes, which play a vital role in drug metabolism. The compound's ability to modulate these enzymes suggests potential applications in pharmacology, particularly in drug design and development.

Antiproliferative Activity

Another study highlighted the antiproliferative effects of fluorinated compounds, including this compound. It was found that this compound exhibited non-cytotoxic antiproliferative activity against various cancer cell lines. The mechanism behind this activity may involve interference with cellular signaling pathways essential for cell growth and survival .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
This compoundC6H9ClF2Enzyme inhibition, antiproliferative
1,1-DichlorocyclohexaneC6H10Cl2Moderate toxicity
1,1-DifluorocyclohexaneC6H10F2Low biological activity

This table illustrates that while this compound possesses significant biological activity, other compounds may exhibit varying levels of toxicity or efficacy.

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions starting from cyclohexane derivatives. Common methods include using chlorine gas (Cl2) and hydrogen fluoride (HF) under controlled conditions. These processes allow for the selective introduction of chlorine and fluorine atoms at desired positions on the cyclohexane ring.

Industrial Relevance

In industrial applications, this compound is valued for its role as a building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for producing specialty chemicals and materials with specific functionalities.

Properties

IUPAC Name

2-chloro-1,1-difluorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLOIUSLEWOOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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